[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone
Description
The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone (CAS: 339023-15-3) is a halogen-rich thiazole derivative. Its structure features a thiazole core substituted at the 2-position with a 3,4-dichloroanilino group and at the 5-position with a 3,4-dichlorophenyl methanone moiety. The presence of four chlorine atoms enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2OS/c17-10-3-1-8(5-12(10)19)15(23)14-7-21-16(24-14)22-9-2-4-11(18)13(20)6-9/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDURGSYIGUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone is a complex organic molecule known for its diverse biological activities. It features a thiazole ring and dichloroaniline moieties, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as carboxylesterase (CaE) and acetylcholinesterase (AChE), which are crucial in metabolic pathways. Inhibition of these enzymes can lead to significant biological effects, including alterations in neurotransmission and metabolism .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens. The thiazole ring is known for contributing to the antimicrobial efficacy by disrupting microbial cell wall synthesis or function .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity. For instance, derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
In vitro studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of related thiazole compounds found that this compound effectively inhibited CaE with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in conditions where CaE modulation is beneficial .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial efficacy of this compound against fungal infections. The results indicated that it significantly reduced fungal growth in vitro compared to standard antifungal agents like fluconazole .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and lipophilicity (XLogP3):
| Compound Name | Substituents (Anilino/Methanone) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|---|---|
| [Target Compound] | 3,4-Dichloroanilino / 3,4-Dichlorophenyl | 339023-15-3 | C₁₆H₈Cl₄N₂OS | 418.07 | ~6.2 (estimated) |
| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 3,4-Dichloroanilino / Phenyl | 339023-05-1 | C₁₆H₁₀Cl₂N₂OS | 349.2 | 5.8 |
| 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone | 2-Chloroanilino / 3,4-Dichlorophenyl | 339022-39-8 | C₁₆H₉Cl₃N₂OS | 383.68 | Not reported |
| 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone | 3,4-Dichloroanilino / 4-Fluorophenyl | 339022-92-3 | C₁₆H₉Cl₂FN₂OS | 367.23 | Not reported |
| (4-Chlorophenyl)[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone | 3,4-Dichloroanilino / 4-Chlorophenyl | - | C₁₆H₉Cl₃N₂OS | 383.68 | Not reported |
Key Observations:
Lipophilicity : The target compound’s estimated XLogP3 (~6.2) exceeds that of the phenyl-substituted analog (XLogP3 = 5.8), reflecting the additive effect of chlorine atoms on lipophilicity. Higher lipophilicity may enhance tissue penetration but could increase off-target binding or metabolic oxidation risks .
Positional Isomerism: The 2-chloroanilino analog (CAS 339022-39-8) demonstrates how chlorine positioning on the aniline ring alters electronic properties. A 2-chloro substituent may sterically hinder interactions compared to the 3,4-dichloro configuration in the target compound .
Fluorine’s smaller atomic radius might improve solubility while maintaining steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
